molecular formula C5H8ClNO2 B15423561 4-Amino-2-(chloromethyl)but-2-enoic acid CAS No. 100702-84-9

4-Amino-2-(chloromethyl)but-2-enoic acid

Cat. No.: B15423561
CAS No.: 100702-84-9
M. Wt: 149.57 g/mol
InChI Key: VAUYYPSVXBBKLK-UHFFFAOYSA-N
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Description

4-Amino-2-(chloromethyl)but-2-enoic acid is a substituted butenoic acid derivative characterized by a conjugated enoic acid backbone, an amino group at the C4 position, and a chloromethyl substituent at C2. This compound combines reactive functional groups (amino, carboxylic acid, and chloromethyl), making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

CAS No.

100702-84-9

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

4-amino-2-(chloromethyl)but-2-enoic acid

InChI

InChI=1S/C5H8ClNO2/c6-3-4(1-2-7)5(8)9/h1H,2-3,7H2,(H,8,9)

InChI Key

VAUYYPSVXBBKLK-UHFFFAOYSA-N

Canonical SMILES

C(C=C(CCl)C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 4-[(2-Chlorobenzyl)amino]-4-oxo-2-butenoic acid
  • Structure: Features a 2-chlorobenzyl group attached to the amino moiety and an oxo group at C4 instead of a free amino group.
  • Reactivity: The oxo group reduces nucleophilicity compared to the free amino group in the target compound. The aromatic chlorobenzyl substituent enhances hydrophobicity and may stabilize π-π interactions in crystal packing .
  • Applications : Primarily used in biochemical reagent synthesis due to its rigid aromatic backbone.
(b) (2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic acid
  • Structure: Contains an isopropylamino group and an oxo group at C3. The Z-configuration influences steric interactions.
  • Physical Properties : Molecular weight 157.17 g/mol, with a topological polar surface area of 75.8 Ų, indicating moderate solubility in polar solvents .
  • Applications : Used in custom synthesis for drug discovery, leveraging its stereochemistry for selective binding.
(c) Ethyl 4-amino-2-chlorobut-2-enoate
  • Structure : Replaces the carboxylic acid with an ethyl ester and retains the chloromethyl group.
  • Reactivity : The ester group enhances lipophilicity and alters hydrolysis kinetics compared to the carboxylic acid in the target compound.
  • Applications : Serves as a precursor in peptide mimetics and prodrug design .

Substituent Effects on Reactivity and Stability

Compound Key Substituents Reactivity Highlights Stability Considerations
4-Amino-2-(chloromethyl)but-2-enoic acid -NH₂, -CH₂Cl, -COOH High nucleophilicity (amino), SN2 reactivity (chloromethyl) Susceptible to hydrolysis and oxidation
Poly4-oxo-4-(4-sulfamoylphenylamino) but-2-enoic acid -SO₂NH₂, oxo, polymer backbone Electropolymerizable; sulfamoyl group enhances corrosion inhibition Stable in acidic environments (e.g., 0.2M HCl)
4-Amino-2-chlorobenzoic acid -NH₂, -Cl (aromatic) Hydrogen bonding (O–H⋯O, N–H⋯Cl) stabilizes crystal lattice High thermal stability (mp 210–215°C)

Toxicity and Handling

The amino and carboxylic acid groups may mitigate volatility, reducing inhalation risks compared to fully chlorinated ethers.

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